Propylidenesulfanium
Description
Propylidenesulfanium is a sulfonium ion derivative characterized by a propylene chain (C₃H₆) bonded to a sulfur atom carrying a positive charge. This compound belongs to the broader class of sulfonium salts, which are notable for their applications in organic synthesis, catalysis, and materials science. Sulfonium ions like this compound are often utilized as alkylating agents, photoinitiators, and intermediates in polymer chemistry due to their unique electronic and steric properties .
Properties
CAS No. |
64840-97-7 |
|---|---|
Molecular Formula |
C3H7S+ |
Molecular Weight |
75.16 g/mol |
IUPAC Name |
propylidenesulfanium |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3/p+1 |
InChI Key |
UXBLKIPIXRLLBH-UHFFFAOYSA-O |
Canonical SMILES |
CCC=[SH+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of propylidenesulfanium typically involves the reaction of a sulfur-containing compound with organic halides. One common method is the alkylation of thioethers with alkyl halides under basic conditions. The reaction proceeds as follows:
R−S−R′+R′′−X→[R−S−R′−R′′]+X−
where R, R’, and R’’ are organic groups, and X is a halide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propylidenesulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium ions to thioethers.
Substitution: Nucleophilic substitution reactions can replace one of the organic substituents with another nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide (CN-) or thiolate (RS-) ions are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium ions
Scientific Research Applications
Propylidenesulfanium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential role in biological systems and enzymatic reactions.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propylidenesulfanium involves its interaction with molecular targets through its positively charged sulfur atom. This interaction can lead to the formation of stable complexes with nucleophilic sites on biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Trimethylsulfonium (TMS)
- Structure : (CH₃)₃S⁺
- Synthesis : Produced via methylation of sulfides. Simpler than this compound due to shorter alkyl chains.
- Stability : Less thermally stable compared to this compound due to weaker steric hindrance.
Polyphosphazenes
- Structure: Inorganic-organic hybrids with alternating phosphorus and nitrogen backbones .
- Synthesis : Requires controlled molecular weight and polydispersity, similar to advanced sulfonium synthesis techniques .
- Applications : Superior in biomedical applications (e.g., drug delivery, gels) compared to sulfonium salts, but lack alkylation utility.
Perfluorooctane Sulfonic Acid (PFOS) Alternatives
- Structure : Fluorinated sulfonic acids.
- Environmental Impact : PFOS alternatives are scrutinized for persistence and toxicity, a concern shared with sulfonium salts if improperly managed .
- Regulatory Status : this compound lacks public toxicological data, unlike PFOS alternatives, which are increasingly regulated .
Comparative Data Table
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